Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a bromofuran moiety, a cyano group, and a carboxylate ester group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid or its derivatives. The bromofuran moiety can be introduced through a subsequent halogenation reaction, followed by the formation of the amide bond with the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate can be converted to its corresponding carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The bromine atom can be replaced with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Methyl 5-bromo-2-furoate: Similar structure but lacks the thiophene and cyano groups.
Methyl 5-cyano-2-furoate: Similar structure but lacks the bromine atom and thiophene group.
Methyl 5-bromo-2-thiophenecarboxylate: Similar structure but lacks the cyano group.
Uniqueness: Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical transformations and applications. Its structural complexity and versatility make it a valuable compound in various scientific and industrial fields.
Biological Activity
Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a brominated furan moiety, a cyano group, and a thiophene ring, which are known to contribute to various biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to selectively inhibit certain enzymes, such as prolyl hydroxylase domain (PHD) enzymes, which are involved in hypoxia signaling pathways. This inhibition can lead to increased levels of hypoxia-inducible factors (HIFs), promoting angiogenesis and cellular adaptation to low oxygen environments .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the cyano and thiophene groups may enhance its interaction with microbial targets .
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve apoptosis induction through mitochondrial pathways .
In Vitro Studies
A series of in vitro studies have evaluated the biological effects of this compound:
Case Studies
- Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values determined around 25 µM. Mechanistic studies indicated that the compound triggers mitochondrial dysfunction leading to apoptosis .
- Antimicrobial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 100 µg/mL against E. coli, suggesting effective antibacterial properties .
Properties
IUPAC Name |
methyl 5-[(5-bromofuran-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4S/c1-6-7(5-15)12(21-10(6)13(18)19-2)16-11(17)8-3-4-9(14)20-8/h3-4H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQXAJKFNUXEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.